molecular formula C9H9Cl2FO B14040944 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol

Cat. No.: B14040944
M. Wt: 223.07 g/mol
InChI Key: RRBHMJJRHMGMKW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol (C₉H₈Cl₂FO) is a substituted ethanol derivative featuring a dichlorinated secondary carbon and a para-fluoro, meta-methyl-substituted aromatic ring. The molecular weight is approximately 227.02 g/mol, with a monoisotopic mass of 226.00 g/mol. While direct synthesis data for this compound is absent in the provided evidence, analogous compounds suggest possible routes involving halogenation of ethanone precursors followed by reduction (e.g., NaBH₄ or catalytic hydrogenation) .

Properties

Molecular Formula

C9H9Cl2FO

Molecular Weight

223.07 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

RRBHMJJRHMGMKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloroethanol Derivatives with Varied Aromatic Substituents

2,2-Dichloro-1-(2-chlorophenyl)ethanol ()
  • Molecular Formula : C₈H₇Cl₃O
  • Molecular Weight : 225.49 g/mol
  • Substituents : Ortho-chloro on the phenyl ring.
  • Higher lipophilicity (logP ~3.2 estimated) due to the additional chlorine atom.
2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol ()
  • Molecular Formula : C₉H₇Cl₂F₃O
  • Molecular Weight : 259.05 g/mol
  • Substituents : Trifluoromethyl group at the ortho position.
  • Key Differences: The electron-withdrawing trifluoromethyl group enhances acidity of the ethanol hydroxyl group (pKa ~10–11) compared to the target compound (pKa ~12–13 estimated). Increased metabolic stability due to the trifluoromethyl group, a common feature in pharmaceuticals .

Fluorinated Ethanol Analogs

1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol ()
  • Molecular Formula : C₉H₉ClF₂O
  • Molecular Weight : 206.62 g/mol
  • Substituents: Difluoro on the ethanol carbon and 4-chloro-3-methyl on the phenyl ring.
  • The chloro-methyl substituent may alter aromatic ring electronics, affecting electrophilic substitution patterns .

Dichloroethanone Precursors

2,2-Dichloro-1-(4-methylphenyl)ethanone ()
  • Molecular Formula : C₉H₇Cl₂O
  • Molecular Weight : 205.04 g/mol
  • Key Differences: Ketone functionality (vs. ethanol) makes it more reactive toward nucleophiles (e.g., Grignard reagents). Melting point: 98°C (ethanone) vs. lower melting points expected for ethanol derivatives due to hydrogen bonding .

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents LogP (Estimated) Melting Point (°C)
Target Compound 227.02 4-Fluoro, 3-methylphenyl ~2.8 Not reported
2,2-Dichloro-1-(2-chlorophenyl)ethanol 225.49 2-Chlorophenyl ~3.2 Not reported
2,2-Dichloro-1-(4-methylphenyl)ethanone 205.04 4-Methylphenyl ~2.5 98
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol 206.62 4-Chloro-3-methylphenyl, 2,2-difluoro ~2.3 Not reported

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